molecular formula C10H11NO B13613450 (S)-1-(1h-Indol-3-yl)ethan-1-ol

(S)-1-(1h-Indol-3-yl)ethan-1-ol

Cat. No.: B13613450
M. Wt: 161.20 g/mol
InChI Key: UHVJRCGECUWUJB-ZETCQYMHSA-N
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Description

(S)-1-(1h-Indol-3-yl)ethan-1-ol is a chiral compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1h-Indol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of (S)-1-(1h-Indol-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of (S)-1-(1h-Indol-3-yl)ethanone under hydrogen gas (H2) pressure. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1h-Indol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (S)-1-(1h-Indol-3-yl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: As mentioned earlier, the compound can be synthesized through the reduction of (S)-1-(1h-Indol-3-yl)ethanone.

    Substitution: The hydroxyl group (-OH) in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.

Major Products Formed

    Oxidation: (S)-1-(1h-Indol-3-yl)ethanone.

    Reduction: this compound.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(1h-Indol-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(1h-Indol-3-yl)ethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(1h-Indol-3-yl)ethan-1-ol: The enantiomer of (S)-1-(1h-Indol-3-yl)ethan-1-ol with a different three-dimensional arrangement of atoms.

    1-(1h-Indol-3-yl)ethanone: The oxidized form of this compound.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant growth-regulating properties.

Uniqueness

This compound is unique due to its specific (S)-configuration, which can result in different biological activities compared to its ®-enantiomer. The presence of the hydroxyl group also allows for various chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(1S)-1-(1H-indol-3-yl)ethanol

InChI

InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3/t7-/m0/s1

InChI Key

UHVJRCGECUWUJB-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CNC2=CC=CC=C21)O

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)O

Origin of Product

United States

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